REACTION_SMILES
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[CH3:10][c:11]1[cH:12][cH:13][c:14]([NH2:15])[cH:16][cH:17]1.[Cl:1][c:2]1[n:3][c:4]([NH2:9])[n:5][c:6]([Cl:8])[cH:7]1.[Na+:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[OH-:18]>>[c:2]1([NH:15][c:14]2[cH:13][cH:12][c:11]([CH3:10])[cH:17][cH:16]2)[n:3][c:4]([NH2:9])[n:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(Nc2cc(Cl)nc(N)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |